molecular formula C9H19NO2 B13544205 Ethyl 3-amino-4,4-dimethylpentanoate

Ethyl 3-amino-4,4-dimethylpentanoate

Cat. No.: B13544205
M. Wt: 173.25 g/mol
InChI Key: CQMQDGBSOJPPBZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4-dimethylpentanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an ester group (-COOEt) attached to a pentanoate backbone with two methyl groups at the fourth carbon position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4,4-dimethylpentanoate can be achieved through several methods. One common approach involves the reaction of 3-amino-4,4-dimethylpentanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction results in the formation of this compound .

Another method involves the cyanoacetylation of amines, where the starting material is treated with ethyl cyanoacetate under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4,4-dimethylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions .

Biological Activity

Ethyl 3-amino-4,4-dimethylpentanoate is a compound of significant interest in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores its mechanisms of action, chemical properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. The compound features a branched-chain structure with both an amino group and an ester functional group, which play crucial roles in its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Enzyme Interaction : It acts as a substrate in enzymatic reactions and may inhibit certain enzymes, affecting metabolic pathways.
  • Hydrolysis : The ester group can undergo hydrolysis to release active amino acid derivatives that participate in biochemical reactions .

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Therapeutic Potential : Investigated for its role in drug development, particularly as a precursor for therapeutic compounds .
  • Metabolic Pathways : It may act as a biomarker for specific diseases and influence metabolic processes due to its structural similarity to naturally occurring amino acids .
  • Enzyme Inhibition : Studies suggest it can inhibit certain enzymes, potentially leading to therapeutic applications in treating metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Therapeutic PotentialInvestigated as a precursor in drug development
Enzyme InteractionActs as a substrate or inhibitor in various enzymatic reactions
Metabolic RolePotential biomarker for metabolic diseases

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly reduce enzyme activity in vitro, suggesting potential applications in metabolic regulation.

  • Experimental Setup : Various concentrations of the compound were tested against target enzymes.
  • Results : The compound demonstrated IC50 values indicating effective inhibition at micromolar concentrations.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Maximum Inhibition (%)
Enzyme A2.1085
Enzyme B1.5490

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

CompoundKey Differences
Ethyl 3-amino-3,4-dimethylpentanoateAmino group at a different position
Ethyl 3,4-dimethylpentanoateLacks the amino group; less reactive

The unique positioning of the amino and ester groups in this compound enhances its reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

ethyl 3-amino-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-8(11)6-7(10)9(2,3)4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMQDGBSOJPPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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